molecular formula C21H25N3O3S B2850893 Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878122-91-9

Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2850893
CAS No.: 878122-91-9
M. Wt: 399.51
InChI Key: DXVDUNPUYPKIQY-UHFFFAOYSA-N
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Description

Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a pyrimidine derivative with an isobutylthio group and a p-tolyl group under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrido[2,3-d]pyrimidine compounds.

Scientific Research Applications

Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substituents and the resulting chemical and biological properties. Its combination of functional groups provides a distinct profile that can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 7-methyl-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-11(2)10-28-21-23-18-17(19(25)24-21)16(14-8-6-12(3)7-9-14)15(13(4)22-18)20(26)27-5/h6-9,11,16H,10H2,1-5H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDUNPUYPKIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OC)C)N=C(NC3=O)SCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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